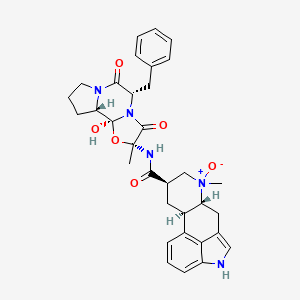

9,10-Dihydroergotamine N-Oxide

Description

Properties

Molecular Formula |

C33H37N5O6 |

|---|---|

Molecular Weight |

599.7 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-7-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-carboxamide |

InChI |

InChI=1S/C33H37N5O6/c1-32(31(41)37-25(14-19-8-4-3-5-9-19)30(40)36-13-7-12-27(36)33(37,42)44-32)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)38(2,43)18-21/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25+,26-,27+,32-,33+,38?/m1/s1 |

InChI Key |

AVVFHTBSWWBSQB-JKCGWWBLSA-N |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)[N+](C5)(C)[O-] |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)[N+](C5)(C)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Oxidative Degradation & Stability Profiling of Dihydroergotamine Mesylate

The following technical guide details the oxidative degradation pathways and stability profiling of Dihydroergotamine (DHE) Mesylate . It is structured for researchers and analytical scientists, focusing on mechanistic insights, experimental protocols, and recent structural elucidations.[1]

Technical Guide for Pharmaceutical Scientists

Executive Technical Overview

Dihydroergotamine (DHE) Mesylate is a semi-synthetic ergot alkaloid used in the treatment of migraines.[2][3][4] Its chemical architecture comprises a rigid ergoline scaffold (containing an indole nucleus) fused to a tripeptide moiety (cyclol structure).

From a stability perspective, DHE presents a dual-challenge profile:

-

Thermodynamic Instability (Epimerization): The C-8 chiral center is highly susceptible to epimerization, leading to the formation of the biologically less active 2'-epi-dihydroergotamine (Impurity D).[1]

-

Kinetic Instability (Oxidation): The electron-rich indole ring and the complex peptide system are prone to oxidative attack, particularly under photolytic and peroxide-stress conditions.

This guide focuses on the oxidative pathways , detailing the formation of specific degradants (including the recently characterized m/z 588 species) and providing a self-validating protocol for their assessment.

Mechanistic Pathways of Degradation

The degradation of DHE is not a single linear event but a branched network influenced by pH, light, and oxidative potential.[1]

The Indole Oxidation Pathway

The indole moiety in the ergoline ring is the primary site of oxidative stress. Unlike simple indoles, the substitution at C-4 and the fused ring system create specific vulnerabilities.[1]

-

Mechanism: Radical attack at the C-2/C-3 position of the indole ring.[1]

-

Outcome: Formation of colored quinoidal species and hydroxylated intermediates.

-

Key Metabolite/Degradant: 8'-Hydroxy-dihydroergotamine (Impurity C) .[1] While primarily a CYP450 metabolite, this species can form under oxidative stress conditions in solution, representing a direct hydroxylation of the ergoline system.[1]

The "Impurity 5" Oxidative Pathway (Recent Findings)

Recent high-resolution mass spectrometry (HR-MS) studies (Basappa et al., 2022) have isolated a specific oxidative degradant (referred to as Impurity 5) that accumulates under peroxide, thermal, and photolytic stress.[1]

-

Characteristics:

-

Proposed Structure: The +4 amu mass shift, combined with oxidative origin, suggests a complex transformation, potentially involving the opening of the proline/peptide ring followed by hydration/oxidation, or a reduction-oxidation cycle unique to the cyclol moiety.[1]

C-8 Epimerization (Impurity D)

While primarily pH-driven, epimerization is catalytically enhanced by oxidative intermediates and light.[1]

-

Process: Inversion of configuration at C-8.

-

Product: 2'-epi-dihydroergotamine (Impurity D).[1]

-

Identification: Isomeric mass (m/z 584) but distinct chromatographic separation.

Visualization of Degradation Pathways

The following diagram maps the degradation logic, separating thermodynamic epimerization from oxidative stress pathways.

Figure 1: Mechanistic degradation map of Dihydroergotamine Mesylate, highlighting the divergence between epimerization and oxidative pathways.[1]

Experimental Protocol: Oxidative Stress Profiling

This protocol is designed to generate the specific oxidative impurities for method validation (specificity) and structural characterization.

Reagents & Equipment

-

API: Dihydroergotamine Mesylate (USP/EP Grade).

-

Oxidant: Hydrogen Peroxide (30% w/w, ACS Reagent).[1]

-

Solvent: Methanol (LC-MS Grade) / Water (Milli-Q).[1]

-

Quenching Agent: Sodium Metabisulfite (10% w/v solution).

Stress Procedure (Step-by-Step)

-

Preparation of Stock: Dissolve 10 mg of DHE Mesylate in 10 mL of Methanol/Water (50:50 v/v) to obtain a 1 mg/mL solution.

-

Oxidative Initiation:

-

Transfer 2.0 mL of Stock solution to a volumetric flask.

-

Add 2.0 mL of 3% H2O2 solution. (Note: Start with 3%; if degradation exceeds 20% in <1 hour, reduce to 0.5%).

-

Control Sample: Prepare a parallel sample replacing H2O2 with water.

-

-

Incubation:

-

Store at Room Temperature (25°C) in the dark.

-

Timepoints: Sample at 1, 4, and 24 hours.

-

-

Quenching (Critical):

-

Prior to injection, neutralize the oxidant to prevent on-column degradation.[1]

-

Add stoichiometric excess of Sodium Metabisulfite solution.

-

-

Dilution: Dilute to target analytical concentration (e.g., 100 µg/mL) with mobile phase.

Acceptance Criteria for Validity

-

Target Degradation: 10–20% loss of parent peak.

-

Mass Balance: The sum of assay + impurities should be 95–105% (unless volatile fragments are formed).

-

Peak Purity: Use PDA (Photo Diode Array) to ensure the parent peak is spectrally pure (no co-eluting degradants).

Analytical Strategy: LC-MS/MS Characterization

To identify the oxidative products (specifically the m/z 588 species), a mass-compatible HPLC method is required.[1] Traditional phosphate buffers must be replaced with volatile buffers.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C8 or C18 (e.g., Agilent Eclipse XDB-C8), 150 x 4.6 mm, 5 µm | C8 provides better peak shape for hydrophobic ergot alkaloids.[1] |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Volatile buffer for MS; Acidic pH suppresses silanol activity. |

| Mobile Phase B | Acetonitrile | High elution strength. |

| Gradient | 0-5 min: 20% B; 5-25 min: 20%→60% B; 25-35 min: 60%→80% B. | Gradient required to separate polar degradants (RRT 0.[1]08) from late eluters. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Detection | UV: 220 nm (General), 280 nm (Indole specific)FL: Ex 280 nm / Em 350 nm | Fluorescence is highly selective for the intact indole ring.[1] |

Mass Spectrometry Settings (Q-TOF/Triple Quad)

-

Ionization: ESI Positive Mode.

-

Scan Range: m/z 100 – 1000.

-

Key Ions to Monitor:

-

m/z 584.3 [M+H]+ (Parent DHE).

-

m/z 588.3 [M+H]+ (Major Oxidative Impurity).

-

m/z 600.3 [M+H]+ (Hydroxylated species).

-

m/z 270.1 [M+H]+ (Peptide cleavage product).

-

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing unknown impurities generated during the stress testing.

Figure 2: Analytical workflow for the identification and classification of DHE degradation products.

References

-

Basappa, P., Shankar, M. S., & Rao, D. V. (2022).[1][5] Isolation and characterization of major degradants in dihydroergotamine injection. Acta Chromatographica, 36(2).

- Key Finding: Identification of the m/z 588 oxidative impurity and the m/z 270 cleavage product.

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

-

Context: Regulatory framework for forced degradation studies.[10]

-

- European Pharmacopoeia (Ph. Eur.).Dihydroergotamine Mesylate Monograph. Context: Definitions of Impurities A, B, C, D, and E.

-

Smyth, W. F., et al. (2003).[1] Characterisation of selected hypnotic drugs and their metabolites using electrospray ionisation with ion trap mass spectrometry. Analytica Chimica Acta. [1][8]

- Context: Mass spectrometry fragmentation p

-

Daicel Pharma Standards. Dihydroergotamine Impurities and Synthesis.

-

Context: Commercial availability and synthetic origin of DHE impurities.[11]

-

Sources

- 1. US20210085657A1 - Stable pharmaceutical compositions of dihydroergotamine mesylate - Google Patents [patents.google.com]

- 2. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and in vitro/in vivo evaluation of dihydroergotamine mesylate loaded maltodextrin-pullulan sublingual films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dihydroergotamine Mesylate? [synapse.patsnap.com]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. akjournals.com [akjournals.com]

- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroergotamine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Advanced Characterization and Control of Impurity C in Dihydroergotamine Injection

This guide outlines the technical identification, characterization, and control of Impurity C (8-Hydroxy-9,10-dihydroergotamine) in Dihydroergotamine (DHE) Mesylate Injection.

Abstract

In the high-stakes environment of parenteral drug development, the impurity profiling of ergot alkaloids remains a distinct challenge due to their structural complexity and susceptibility to oxidation. This guide focuses on Impurity C , defined by the European Pharmacopoeia (EP) as 8-Hydroxy-9,10-dihydroergotamine .[1] Unlike random degradation products, Impurity C represents a specific oxidative modification that shares structural homology with active metabolites, necessitating precise LC-MS/MS discrimination to prevent false positives during stability testing and release.

Introduction: The Regulatory & Chemical Context[2][3]

Dihydroergotamine (DHE) Mesylate is a semi-synthetic ergot alkaloid used for the acute treatment of migraine.[2][3] Its therapeutic efficacy relies on agonism at 5-HT1B/1D receptors.[4] However, the indole moiety in the ergoline skeleton is prone to oxidation, leading to the formation of hydroxylated impurities.

Impurity C is of particular concern for three reasons:

-

Regulatory Specification: It is a specified impurity in the EP monograph, requiring strict limits (typically NMT 0.15% or 0.5% depending on the specific product approval).

-

Metabolite Overlap: It is structurally identical to a primary active metabolite formed in vivo (8'-hydroxy-DHE), meaning its presence in the drug product can confound pharmacokinetic (PK) studies if not chromatographically resolved.

-

Oxidative Marker: Its formation serves as a "canary in the coal mine" for the failure of antioxidant systems (e.g., nitrogen purging, antioxidants) in the injectable formulation.

Chemical Identity and Formation Mechanism[6]

Structural Definition

-

Parent Molecule: Dihydroergotamine (C33H37N5O5, MW 583.68)

-

Impurity C: 8-Hydroxy-9,10-dihydroergotamine (C33H37N5O6, MW 599.68)

-

Modification: Addition of a hydroxyl group (+16 Da), typically at the C8 position of the ergoline ring system or the 8' position of the peptide moiety depending on the specific oxidation pathway triggered by light or peroxides.

Mechanism of Formation

The formation of Impurity C is an oxidative process. In DHE injections, this is often driven by dissolved oxygen or peroxide impurities in excipients (e.g., polysorbates, glycols). The mechanism involves the electrophilic attack of reactive oxygen species (ROS) on the electron-rich indole system or the tertiary carbon centers.

Visualization: Oxidative Pathway Logic

The following diagram illustrates the logical flow from environmental stress to the formation of Impurity C.

Figure 1: Mechanistic pathway distinguishing the formation of Impurity C (Hydroxylation) from Impurity A (Dehydrogenation).

Analytical Strategy: Identification & Quantification

To unequivocally identify Impurity C, one cannot rely on retention time (RT) alone due to the presence of other polar degradants. A self-validating protocol using LC-MS/MS is required.

Chromatographic Separation (UPLC/HPLC)

Impurity C, being more polar due to the hydroxyl group, typically elutes earlier than DHE in Reverse Phase (RP) chromatography.

Table 1: Recommended Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18 Hybrid (e.g., Waters BEH C18), 100 x 2.1 mm, 1.7 µm | High surface area for resolving structural isomers. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5) | Volatile buffer suitable for MS; pH 6.5 stabilizes the ergoline ring. |

| Mobile Phase B | Acetonitrile : Methanol (50:50) | Methanol improves selectivity for polar impurities. |

| Gradient | 10% B to 60% B over 15 mins | Shallow gradient to separate Impurity C from other polar degradants. |

| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization (ESI) efficiency. |

| Detection | UV @ 280 nm & MS (ESI+) | 280 nm is the isosbestic point for ergot alkaloids. |

Mass Spectrometry (MS/MS) Criteria

The definitive identification relies on the mass shift and fragmentation pattern.

-

Parent Ion (DHE): m/z 584.3

-

Impurity C Target: m/z 600.3

(Delta +16 Da)

Fragmentation Logic: Fragmentation of ergot alkaloids typically yields a characteristic ion at m/z 223 (the peptide moiety) or m/z 268/270 (the ergoline moiety).

-

If the oxidation is on the ergoline ring , the fragment usually shifts from 268 to 284 (+16).

-

If the oxidation is on the peptide side chain , the peptide fragment shifts.

-

Note: For EP Impurity C, the hydroxylation is generally associated with the peptide/central junction, often yielding a shift in the primary daughter ions.

Experimental Protocol: Isolation and Identification

This protocol describes the workflow to enrich and identify Impurity C from a DHE injection sample.

Step 1: Sample Enrichment (Forced Degradation)

To validate the method, generate Impurity C in situ if a standard is unavailable.

-

Take 5 mL of DHE Injection.

-

Add 100 µL of 3% Hydrogen Peroxide (

). -

Incubate at room temperature for 2-4 hours.

-

Neutralize with catalase or sodium bisulfite.

-

Result: This oxidative stress will enrich Impurity C (check for peak at RRT ~0.8 - 0.9).

Step 2: LC-MS/MS Analysis

Inject the enriched sample alongside the control.

Workflow Visualization

Figure 2: Analytical workflow for the detection and confirmation of Impurity C.

Control Strategies in Manufacturing

Preventing the formation of Impurity C is more effective than removing it.

-

Nitrogen Sparging: DHE solutions must be manufactured under a strict nitrogen blanket to reduce dissolved oxygen to < 1 ppm.

-

pH Control: Maintain pH between 3.5 and 4.5. Higher pH accelerates oxidation; lower pH can cause hydrolysis (Impurity D).

-

Excipient Quality: Use "Low Peroxide" grades of surfactants (e.g., Polysorbate 80) if used in the formulation.

-

Amber Glass: Strict light protection is required during processing and storage.

References

-

European Pharmacopoeia (Ph.[5] Eur.) . Dihydroergotamine Mesylate Monograph 0551. European Directorate for the Quality of Medicines & HealthCare (EDQM).

-

Mulukutla, V., et al. (2022) . Isolation and characterization of major degradants in dihydroergotamine injection. Acta Chromatographica, 36(2).

-

PubChem . Dihydroergotamine Mesylate Compound Summary. National Library of Medicine.

-

Daicel Pharma Standards . Dihydroergotamine Impurity C Reference Material.

Sources

- 1. Dihydroergotamine EP Impurity C | CAS No- 2881077-62-7 | 8-Hydroxy-9,10-dihydroergotamine [chemicea.com]

- 2. What is the mechanism of Dihydroergotamine Mesylate? [synapse.patsnap.com]

- 3. Dihydroergotamine Mesylate | C34H41N5O8S | CID 71171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dihydroergotamine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. researchgate.net [researchgate.net]

Pharmacological & Structural Profiling of Dihydroergotamine Oxidative Impurities

Executive Summary

Dihydroergotamine (DHE) remains a cornerstone in the acute treatment of migraine due to its unique binding profile across serotonergic (5-HT), adrenergic, and dopaminergic receptors. However, the ergoline scaffold is chemically labile. Oxidative stress—induced by light, heat, or peroxides—generates a spectrum of impurities that differ significantly from the parent molecule in both structure and pharmacological activity.

This guide provides a technical deep-dive into the oxidative impurity landscape of DHE. Unlike simple hydrolysis products, oxidative impurities often involve fundamental changes to the indole nucleus or the peptide moiety, potentially altering the drug's safety margin (e.g., fibrotic potential via 5-HT2B) or therapeutic efficacy (5-HT1B/1D affinity).[1] We define the structural characterization of these species and the protocols required to assess their pharmacological impact.

Molecular Architecture & Oxidative Vulnerabilities

To understand the impurities, one must first map the vulnerabilities of the parent molecule. DHE differs from Ergotamine by the hydrogenation of the C9-C10 double bond. While this saturation confers greater stability than the parent ergotamine, two primary zones remain susceptible to oxidation:[1]

-

The Indole Nucleus (Positions 1, 2, & 8): The electron-rich indole ring is prone to oxidation, particularly under photo-stress.[1] This can lead to hydroxylation at C8 or oxidation of the indole double bond itself.

-

The Peptide Moiety (Cyclol Ring): The unique tripeptide ring containing the proline residue is sensitive to oxidative ring-opening, often resulting in "seco-" derivatives or rearrangements.

Table 1: Key Structural Sites & Degradation Risks

| Site | Structural Feature | Oxidative Risk | Potential Impurity Outcome |

| C8 | Benzylic-like position | Hydroxylation | Impurity C (8-hydroxy-DHE) |

| N1-C2 | Indole Nitrogen/Double Bond | Oxidation/Peroxidation | Indole-oxidized species (e.g., 2-oxo derivatives) |

| C9-C10 | Saturated Bond | Dehydrogenation (rare in oxidation, more in synthesis) | Reversion to Ergotamine (Impurity A) |

| Peptide | Proline Ring | Oxidative Cleavage | Ring-opened amides (Loss of biological activity) |

The Oxidative Impurity Landscape

While compendial sources (USP/EP) list specific impurities, recent stability studies have identified non-compendial oxidative degradants that arise during storage or manufacturing stress.

Compendial Oxidative Impurities[1]

-

Impurity C (8-Hydroxy-dihydroergotamine):

-

Formation: Direct oxidation at the C8 position of the lysergic acid moiety.

-

Status: Specified impurity in EP/USP.

-

Detection: RRT ~0.86 (relative to DHE).

-

Emerging Non-Compendial Oxidative Impurities ("Impurity-5")

Recent advanced characterization (UPLC-QTOF-MS) has isolated a critical oxidative degradant, often referred to in literature as "Impurity-5" (RRT ~0.80).[1][2][3][4]

-

Mass Shift: m/z 588.2 [M+H]+ (+4 Da vs DHE).

-

Mechanism: NMR studies indicate the disappearance of the aromatic signal at C9 and the appearance of a new carbonyl signal (~199 ppm).[2][3] This suggests a complex oxidative rearrangement, likely involving the oxidation of the indole system to an oxo-derivative or a hydration-oxidation sequence.[1]

-

Significance: Unlike simple isomers, this modification destroys the aromaticity of the pharmacophore.

Pharmacological Impact Assessment

The pharmacological profile of DHE impurities is governed by the Structure-Activity Relationship (SAR) of the ergoline scaffold. The parent DHE is a potent agonist at 5-HT1B/1D (migraine efficacy) and has partial agonist/antagonist activity at alpha-adrenergic receptors (vasoconstriction side effects).[1]

Impact of Indole Oxidation (e.g., Impurity-5)

The indole nitrogen and the aromatic ring system are critical for pi-stacking interactions within the orthosteric binding pocket of 5-HT receptors.[1]

-

Prediction: Oxidation of the indole (formation of 2-oxo or hydroxy derivatives) disrupts this pi-stacking.[1]

-

Consequence: Drastic reduction in 5-HT1B/1D affinity.[1] These impurities are likely therapeutically inactive .

-

Risk: The primary risk is not "off-target" toxicity, but rather loss of potency and potential immunogenicity if the oxidized protein-reactive species bind to endogenous proteins (haptenization).[1]

Impact of C8-Hydroxylation (Impurity C)[1][7]

-

Prediction: The C8 position is close to the amide linkage. Hydroxylation adds polarity but may not sterically block receptor entry.

-

Consequence: Likely retains partial affinity but with altered efficacy (potentially shifting from agonist to antagonist).

-

Risk: If the impurity retains 5-HT2B agonism (linked to valvular fibrosis) but loses 5-HT1B/1D efficacy, it becomes a "pure liability" molecule.[1]

Visualization: Pharmacological Pathway Logic[1]

Figure 1: Pharmacological cascade of DHE oxidative degradation.[1] Oxidation of the indole core (Impurity Ox) typically severs receptor affinity, whereas peripheral modifications (Impurity C) may alter efficacy profiles.

Analytical & Biological Characterization Protocols

To validate the pharmacological profile of these impurities, a tiered approach combining isolation and in vitro screening is required.

Protocol A: Isolation of Oxidative Impurities (Prep-HPLC)

Objective: Isolate sufficient quantity (>10 mg) of "Impurity-5" or Impurity C for biological testing.[1]

-

Stress Generation: Subject DHE Mesylate (1 mg/mL) to oxidative stress (3% H2O2, 4 hours, RT) or Photo-stress (1.2 million lux hours).[1]

-

Enrichment: Neutralize sample and concentrate via rotary evaporation.

-

Chromatography (Preparative):

-

Column: C18 Prep Column (e.g., Waters XBridge, 19 x 150 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 20% B to 60% B over 20 minutes.

-

Rationale: High pH is chosen to improve peak shape of the basic ergoline moiety.

-

-

Collection: Fractionate peaks at RRT 0.80 (Impurity-5) and RRT 0.86 (Impurity C). Lyophilize immediately to prevent further degradation.

Protocol B: Receptor Binding Affinity (Ki Determination)

Objective: Determine if the impurity retains the therapeutic target (5-HT1D) or safety liability target (5-HT2B).[1]

Assay Conditions:

-

Receptor Source: Human recombinant CHO cell membranes expressing 5-HT1D or 5-HT2B.[1]

-

Radioligand: [3H]-GR125743 (for 5-HT1D) or [3H]-LSD (for 5-HT2B).[1]

-

Non-Specific Binding: Define using 10 µM Serotonin (5-HT).[1]

Step-by-Step:

-

Preparation: Dissolve isolated impurity in DMSO (stock 10 mM). Serial dilute to range 0.1 nM – 10 µM.

-

Incubation: Mix membrane prep (10 µg protein), radioligand (at Kd concentration), and impurity dilution. Incubate 60 min at 27°C.

-

Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Visualization: Screening Workflow

Figure 2: Integrated workflow for isolating and characterizing oxidative impurities. The critical step is the transition from structural ID to functional binding assays.

Control Strategy

Given the pharmacological risks, controlling oxidative impurities requires a "Quality by Design" (QbD) approach:

-

Inert Atmosphere: Manufacturing and filling under Nitrogen overlay is mandatory to prevent formation of Impurity C and Impurity-5.

-

pH Control: DHE is most stable at pH 5.2–5.5. Deviations accelerate oxidation.

-

Light Protection: Amber glass (Type I) is non-negotiable due to the photosensitivity of the indole ring.

References

-

United States Pharmacopeia (USP). Dihydroergotamine Mesylate Monograph. USP-NF.[1] [1]

-

European Pharmacopoeia (Ph.[6] Eur.). Dihydroergotamine Mesylate: Impurities A, B, C, D.[1]

-

Basappa, P., et al. (2024). Isolation and characterization of major degradants in dihydroergotamine injection.[2] Acta Chromatographica, 36(2).[2][3] (Identifies Impurity-5/Oxidative degradants).

-

Silberstein, S. D., et al. (2011). The Pharmacology of Ergotamine and Dihydroergotamine. Headache: The Journal of Head and Face Pain. (Establishes parent drug receptor profile).

-

International Conference on Harmonisation (ICH). Impurities in New Drug Products Q3B(R2). (Regulatory framework for reporting thresholds).[7]

Sources

- 1. US20210085657A1 - Stable pharmaceutical compositions of dihydroergotamine mesylate - Google Patents [patents.google.com]

- 2. akjournals.com [akjournals.com]

- 3. akjournals.com [akjournals.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. drugfuture.com [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

High-Sensitivity Bioanalysis of Dihydroergotamine (DHE) in Human Plasma

Application Note & Protocol Guide | Version 2.1

Executive Summary

This guide details the extraction and quantification of Dihydroergotamine (DHE) from human plasma samples. DHE is a semi-synthetic ergot alkaloid used in the acute treatment of migraine.[1] Due to its low therapeutic dose and extensive first-pass metabolism, plasma concentrations often fall into the low picogram per milliliter (pg/mL) range, necessitating a high-sensitivity LC-MS/MS assay.

This protocol prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) as the gold standard for cleanliness and sensitivity, while providing a Liquid-Liquid Extraction (LLE) alternative for laboratories with different resource constraints.

Pre-Analytical Considerations & Stability

Critical Warning: DHE is chemically fragile. Adherence to these stability protocols is mandatory to prevent degradation and epimerization.

Physicochemical Constraints

-

Light Sensitivity: DHE undergoes rapid photo-oxidation. All extraction steps must be performed under yellow monochromatic light or in amber glassware.

-

Epimerization: DHE (active) can reversibly convert to 2-epi-dihydroergotamine (inactive) under high temperatures or prolonged exposure to extreme pH.

-

pKa: The ergoline ring nitrogen has a pKa of ~6.8–7.4. This basicity is the lever we use for extraction specificity.

Internal Standard Strategy

To compensate for matrix effects and recovery variability, a stable isotope-labeled internal standard (SIL-IS) is required.

-

Primary Choice: Dihydroergotamine-d3 (DHE-d3).

-

Alternative: Dihydroergocristine (DHEC) (structurally similar but less ideal than SIL-IS).

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Status: Gold Standard (Recommended) Mechanism: Utilizes both hydrophobic retention (C18-like) and electrostatic retention (cation exchange). This allows for rigorous washing steps that remove neutral and acidic interferences, yielding the cleanest extract.

Materials

-

SPE Cartridge: 30 mg / 1 mL Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Bond Elut Certify).

-

Reagents: Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH), HPLC-grade Water.

Workflow Diagram

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for DHE extraction.

Step-by-Step Procedure

-

Sample Preparation:

-

Thaw plasma on ice.

-

Aliquot 500 µL of plasma into a clean tube.

-

Add 20 µL of Internal Standard working solution (DHE-d3).

-

Add 500 µL of 2% Formic Acid (aq) . Vortex for 30 seconds.

-

Why? This acidifies the sample (pH < 4), ensuring DHE is fully protonated (positively charged) to bind to the cation exchange sorbent.

-

-

Conditioning:

-

Add 1 mL Methanol .

-

Add 1 mL Water .

-

Note: Do not let the cartridge dry out.

-

-

Loading:

-

Load the pre-treated plasma sample onto the cartridge.

-

Apply low vacuum (flow rate ~1 mL/min).

-

-

Washing (Critical for Selectivity):

-

Wash 1: Add 1 mL 2% Formic Acid in Water .

-

Function: Removes proteins, salts, and hydrophilic interferences. DHE stays bound via ionic interaction.

-

-

Wash 2: Add 1 mL 100% Methanol .

-

Function: Removes hydrophobic neutrals and lipids. DHE stays bound via ionic interaction.

-

-

-

Elution:

-

Add 1 mL 5% Ammonium Hydroxide in Methanol .

-

Mechanism: The high pH neutralizes the DHE (removing the positive charge), breaking the ionic bond and releasing it into the organic solvent.

-

-

Post-Processing:

-

Evaporate the eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:ACN + 0.1% FA).

-

Protocol B: Liquid-Liquid Extraction (LLE)

Status: Alternative (Cost-Effective) Mechanism: Uses pH manipulation to suppress ionization, forcing DHE into an organic solvent.

Materials

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).

-

Buffer: Ammonium Hydroxide (pH 10) or Borate Buffer (pH 9.5).

Step-by-Step Procedure

-

Alkalization:

-

Aliquot 500 µL plasma.[2]

-

Add 20 µL Internal Standard.

-

Add 200 µL of 0.5 M Ammonium Hydroxide (Target pH ~10).

-

Why? DHE must be uncharged (neutral) to partition into the organic phase.

-

-

Extraction:

-

Add 3 mL of MTBE .

-

Shake/Vortex vigorously for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

-

Phase Separation:

-

Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) supernatant into a clean glass tube.

-

-

Dry Down:

-

Evaporate the organic layer under Nitrogen at 40°C.

-

Reconstitute in 100 µL Mobile Phase.

-

LC-MS/MS Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).

Chromatographic Parameters

| Parameter | Setting |

| Column | C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Column Temp | 40°C |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient | 10% B (0-0.5 min) -> 95% B (3.0 min) -> Hold (1 min) -> Re-equilibrate |

Mass Spectrometry Parameters (MRM)

Ionization Mode: Electrospray Ionization (ESI) Positive

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| Dihydroergotamine | 584.3 | 270.1 | 35 | Quantifier |

| Dihydroergotamine | 584.3 | 209.1 | 45 | Qualifier |

| DHE-d3 (IS) | 587.3 | 273.1 | 35 | Quantifier |

Note: The m/z 270 fragment corresponds to the cleavage of the amide bond, a highly specific transition for ergot alkaloids.

Troubleshooting & Optimization Logic

Caption: Decision tree for troubleshooting common recovery issues in DHE extraction.

Common Pitfalls

-

Low Recovery in SPE: Often caused by incorrect pH during the elution step. Ensure your elution solvent is sufficiently basic (pH > 10) to release the drug from the sorbent.

-

Peak Tailing: DHE is a basic amine and interacts with free silanols on the column. Use a column with high carbon load and end-capping, or increase the buffer concentration (Ammonium Formate).

-

Epimerization: If you see a split peak or a shoulder, your sample may have gotten too hot or sat at an extreme pH for too long. Process samples rapidly.

References

-

Murday, M., et al. (1999). Determination of dihydroergotamine in human plasma by high-performance liquid chromatography with fluorescence detection.[3] Journal of Chromatography B: Biomedical Sciences and Applications.[3] Link

-

Shrewsbury, S. B., et al. (2019). STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101).[4] Headache: The Journal of Head and Face Pain. Link

-

Wermeling, D. P., et al. (2011). Pharmacokinetics and pharmacodynamics of a new intranasal dihydroergotamine formulation. Journal of Clinical Pharmacology. Link

-

Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing - Bond Elut Certify.[5]Link

-

Thermo Fisher Scientific. SPE Method Development Guide: Mixed-Mode Cation Exchange.Link

Sources

Application Note: A Stability-Indicating UPLC Method for the Analysis of Dihydroergotamine and Its Degradation Products

Abstract

This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Dihydroergotamine (DHE) and its degradation products. Dihydroergotamine, a semi-synthetic ergot alkaloid, is susceptible to degradation under various stress conditions, making it crucial to have a reliable analytical method to ensure its quality, safety, and efficacy in pharmaceutical formulations.[1] This document provides a comprehensive protocol for the separation and quantification of DHE and its impurities, developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines on stability testing.[2][3][4][5] The method detailed herein is suitable for routine quality control and stability studies in drug development and manufacturing.

Introduction: The Imperative for a Stability-Indicating Method

Dihydroergotamine is a cornerstone in the treatment of migraines and vascular headaches.[1][6] Its therapeutic efficacy is intrinsically linked to its chemical integrity. As with many complex molecules, DHE is prone to degradation when exposed to environmental stressors such as light, heat, humidity, and oxidative conditions.[7][8] The resultant degradation products may not only lead to a loss of potency but could also introduce potentially harmful impurities. Therefore, a stability-indicating analytical method—one that can accurately separate the active pharmaceutical ingredient (API) from its degradation products and potential process-related impurities—is not just a regulatory requirement but a scientific necessity for ensuring patient safety.

The principles of this application note are grounded in the ICH Q1A guidelines, which mandate stress testing to elucidate the intrinsic stability of a drug substance.[5] By subjecting DHE to forced degradation, we can generate its potential degradation products and validate the analytical method's ability to resolve them, thereby ensuring the method is "fit for purpose."[3]

Understanding Dihydroergotamine Degradation Pathways

Forced degradation studies are a critical component of method development and validation.[7][9] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[3] For Dihydroergotamine, degradation has been observed under the following conditions:

-

Acidic and Basic Hydrolysis: Leads to the formation of specific impurities.[7][8]

-

Oxidative Degradation: Susceptible to oxidation, resulting in various degradation products.[7][8]

-

Thermal Degradation: Elevated temperatures can induce degradation.[7][8]

-

Photodegradation: Exposure to light can cause the formation of photo-degradants.[7][8]

A study on Dihydroergotamine mesylate injection identified two major degradation impurities, one formed under basic conditions and the other under acidic, photolytic, thermal, and oxidative stress.[7][8]

UPLC Methodology: Rationale and Protocol

The choice of UPLC is predicated on its advantages over traditional HPLC, namely higher resolution, faster analysis times, and greater sensitivity, which are all critical for resolving closely eluting impurities.

Chromatographic System and Conditions

The following UPLC system and conditions have been optimized for the separation of Dihydroergotamine and its degradation products. An ion-pair UPLC method has been shown to be effective for quantifying related substances in DHE injection formulations.[7][8][9]

| Parameter | Recommended Setting | Justification |

| UPLC System | Waters ACQUITY UPLC H-Class or equivalent | Provides the necessary pressure tolerance and low dispersion for high-resolution separations with sub-2 µm particles. |

| Column | ACQUITY UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm | The BEH particle technology offers excellent stability across a wide pH range, and the Shield RP18 provides an alternative selectivity for polar compounds. |

| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH 2.5 with Phosphoric Acid | A low pH mobile phase is often used for the analysis of ergot alkaloids to ensure good peak shape and retention.[8] |

| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength for the analytes. |

| Gradient Elution | See Table 2 | A gradient is necessary to elute both the polar degradation products and the more retained Dihydroergotamine peak within a reasonable timeframe while achieving optimal resolution. |

| Flow Rate | 0.3 mL/min | A lower flow rate is typical for UPLC columns with smaller internal diameters, maximizing efficiency.[8] |

| Column Temperature | 50 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better separation efficiency.[8] |

| Injection Volume | 1.0 µL | A small injection volume is crucial to prevent column overload and maintain sharp peaks in UPLC. |

| Detector | Photodiode Array (PDA) Detector | Allows for the monitoring of multiple wavelengths and spectral analysis to assess peak purity. |

| Detection Wavelength | 220 nm and 280 nm | 220 nm provides general detection for impurities, while 280 nm is a more specific wavelength for the ergot alkaloid chromophore.[10][11] |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 75 | 25 | Initial |

| 25.0 | 75 | 25 | 6 |

| 55.0 | 45 | 55 | 6 |

| 65.0 | 50 | 50 | 6 |

| 66.0 | 75 | 25 | 6 |

| 70.0 | 75 | 25 | 6 |

Experimental Protocols

Preparation of Standard and Sample Solutions

4.1.1. Dihydroergotamine Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of Dihydroergotamine Mesylate reference standard into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock solution should be stored protected from light and under refrigeration.

4.1.2. Working Standard Solution (100 µg/mL)

-

Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

-

Dilute to volume with the 50:50 acetonitrile:water diluent.

4.1.3. Sample Preparation (for a 1 mg/mL formulation)

-

Accurately transfer 1.0 mL of the Dihydroergotamine injection sample into a 10 mL volumetric flask.

-

Dilute to volume with the 50:50 acetonitrile:water diluent.

-

Filter through a 0.22 µm PVDF syringe filter before injection.

Forced Degradation Protocol

The following protocol is a starting point for forced degradation studies and may need to be adjusted based on the specific formulation. The goal is to achieve approximately 5-20% degradation of the active ingredient.

-

Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 1N HCl. Heat at 60 °C for 30 minutes.[8] Cool and neutralize with 1N NaOH.

-

Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 1N NaOH. Heat at 60 °C for 5 minutes.[8] Cool and neutralize with 1N HCl.

-

Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.[8]

-

Thermal Degradation: Store the drug product at 60 °C for 7 days.[8]

-

Photolytic Degradation: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A sample protected from light should be analyzed as a control.

Results and Discussion: Expected Chromatographic Profile

The UPLC method described should provide baseline separation of Dihydroergotamine from its major degradation products. A representative chromatogram would show the main DHE peak well-resolved from earlier eluting polar degradants and any later eluting impurities.

Table 3: Typical Relative Retention Times (RRT) of Dihydroergotamine Degradation Products

| Peak | RRT | Potential Identity/Origin |

| Impurity 1 | ~0.08 | Base Degradation Product[7][8] |

| Impurity 5 | ~0.80 | Acid, Photo, Thermal, and Oxidative Degradation Product[7][8] |

| Dihydroergotamine | 1.00 | Active Pharmaceutical Ingredient |

Note: RRTs are approximate and can vary slightly between different UPLC systems and column batches.

Method Validation: A Self-Validating System

A stability-indicating method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. The forced degradation studies are the primary means of demonstrating specificity.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for Dihydroergotamine would be from the limit of quantification (LOQ) to 150% of the working concentration.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the UPLC analysis of Dihydroergotamine and its degradation products.

Sources

- 1. Development and in vitro/in vivo evaluation of dihydroergotamine mesylate loaded maltodextrin-pullulan sublingual films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

- 5. phytopharmajournal.com [phytopharmajournal.com]

- 6. A Rapid and Sensitive Stability-Indicating Eco-Friendly HPTLC Assay for Fluorescence Detection of Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. US20210085657A1 - Stable pharmaceutical compositions of dihydroergotamine mesylate - Google Patents [patents.google.com]

- 11. revroum.lew.ro [revroum.lew.ro]

Application Note: High-Integrity Preparation of Dihydroergotamine N-Oxide Stock Solutions

Topic: Preparation of Dihydroergotamine N-Oxide Stock Solutions Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Pharmaceutical Scientists, and DMPK Researchers.

Abstract & Scope

Dihydroergotamine (DHE) N-oxide is a critical oxidative metabolite and degradation product of the anti-migraine therapeutic Dihydroergotamine (DHE).[1][2] Accurate quantification of this compound is essential for stability-indicating assays and metabolic profiling.[2] However, the N-oxide moiety introduces specific instability vectors—namely, susceptibility to thermal deoxygenation (reversion to parent drug) and Cope elimination—while retaining the inherent photosensitivity of the ergoline scaffold.

This guide provides a validated workflow for the preparation, storage, and handling of DHE N-oxide stock solutions, emphasizing the exclusion of reducing agents that are commonly used to stabilize other ergot alkaloids.

Physicochemical Profile & Solubility Strategy[1][2][3][4]

Understanding the shift in polarity between DHE and its N-oxide is the basis for solvent selection.

| Property | Dihydroergotamine (Parent) | Dihydroergotamine N-Oxide | Implication for Stock Prep |

| Polarity | Moderate (Amphiphilic) | High (Zwitterionic character) | N-Oxide requires polar aprotic solvents for high-concentration stocks.[1][2] |

| pKa | ~6.3 (Ergoline nitrogen) | ~4.5 (N-O group) | N-oxide is less basic; pH adjustment requires care to avoid hydrolysis.[1][2] |

| Redox Stability | Prone to Oxidation | Prone to Reduction | CRITICAL: Do NOT use Ascorbic Acid or Bisulfite (common ergot stabilizers) as they may reduce the N-oxide back to DHE.[1][2] |

| Photosensitivity | High (Isomerization) | High (Ring degradation) | Strict amber/actinic glass requirement.[1][2] |

Solvent Selection Matrix

Safety & Handling

Hazard Class: Ergot alkaloids are potent vasoconstrictors and serotonergic agonists.[2]

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Containment: All weighing of solid reference standards must occur within a certified fume hood or powder containment enclosure.

-

Deactivation: Spills should be treated with 10% bleach (sodium hypochlorite) to oxidize and break the ergoline ring system before cleanup.[2]

Protocol: Preparation of Primary Stock Solution

Objective: Prepare a 1.0 mg/mL (free base equivalent) Master Stock in DMSO.

Materials

-

Vessel: Amber borosilicate glass vial (Type I) with PTFE-lined screw cap.[1][2]

-

Gas: Argon or Nitrogen (High Purity) for headspace purging.[1][2]

Step-by-Step Procedure

-

Equilibration: Allow the reference standard vial to warm to room temperature in a desiccator to prevent condensation on the hygroscopic solid.

-

Weighing (Difference Method):

-

Calculation:

-

Dissolution:

-

Inerting: Gently purge the headspace of the vial with Argon gas for 10 seconds (low flow, do not splash).

-

Storage: Cap tightly. Store at -80°C (preferred) or -20°C.

Protocol: Working Solutions & Stability

Objective: Dilute Master Stock for analytical use (e.g., 10 µg/mL).

-

Thawing: Thaw the DMSO stock in the dark at room temperature. Vortex to ensure homogeneity (DMSO freezes in layers).[1][2]

-

Diluent: Prepare Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid .

-

Dilution:

-

Usage Window:

-

Room Temp (Benchtop): Stable for < 4 hours.

-

Autosampler (4°C): Stable for 24 hours.

-

Discard: Do not refreeze working solutions.

-

Visualization: Workflow & Degradation Logic[1]

The following diagram illustrates the critical decision pathways and degradation risks associated with DHE N-Oxide handling.

Caption: Operational workflow for DHE N-Oxide stock preparation highlighting critical instability nodes (Reduction, Light, Heat) that must be mitigated.

Quality Control (QC) & Troubleshooting[1][2]

Before using the stock for critical assays, validate its integrity. The primary failure mode is reversion to Dihydroergotamine (DHE) .[1][2]

QC Method: LC-MS/MS Check[1][2]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.[1][2]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection:

-

Acceptance Criteria: The DHE parent peak area must be < 2.0% of the N-oxide peak area. If DHE > 2%, the stock has degraded (reduced) and must be discarded.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High Parent Drug (DHE) Level | Chemical reduction occurred.[1][2] | Ensure NO antioxidants (ascorbic acid) are present.[1][2] Check solvent purity. |

| Yellow/Brown Discoloration | Photo-oxidation.[1][2] | Discard. Use fresh amber glassware. Work under yellow light. |

| Precipitation in Working Stock | Solubility limit exceeded. | Increase organic ratio (e.g., use 60% ACN).[1][2] Ensure pH is not alkaline.[2] |

| Split Peaks in HPLC | Epimerization. | Ergot alkaloids can epimerize at C8.[2] Ensure pH is controlled (< 6.0) and analysis time is short. |

References

-

European Medicines Agency (EMA). (2015).[1][2] Assessment Report: Ergot Alkaloids. Detailed review of ergot alkaloid instability and epimerization.

-

PubChem. (2025).[1][2] Dihydroergotamine Mesylate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

-

Mulder, P. P., et al. (2015).[1][2] Analysis of Ergot Alkaloids in Cereals. Toxins, 7(6), 1954-1978.[1][2] (Reference for extraction solvents and stability of ergot derivatives).

Sources

Troubleshooting & Optimization

Preventing thermal degradation of N-oxides during HPLC analysis

Topic: Preventing Thermal Degradation of N-Oxides During HPLC/LC-MS Analysis

Executive Summary: The "Thermal Trap"

Current Status: Active Severity: High (Risk of OOS results and structural misidentification)

N-oxides are critical metabolites and degradation products in pharmaceutical development, but they are notoriously labile. They present a dual-threat in analytical chemistry:

-

Chromatographic Degradation (On-Column): Driven by the Cope Elimination , converting the N-oxide into an alkene and a hydroxylamine during separation.

-

In-Source Fragmentation (ISF): Driven by Thermal Deoxygenation in the MS source, converting the N-oxide back to the parent amine, leading to "ghost" peaks and mass balance errors.

This guide provides the protocols to distinguish, prevent, and remediate these issues.

The Mechanisms of Failure

To solve the problem, you must first identify where the degradation is occurring.

Visualizing the Degradation Pathways

Figure 1: Dual degradation pathways. Path A occurs inside the column, creating physical impurities. Path B occurs in the detector, creating false signals.

Module 1: HPLC Method Development (On-Column Stability)

Issue: The N-oxide peak area decreases with increasing column temperature, often accompanied by the appearance of broad, late-eluting peaks (hydroxylamines).

Q: What is the maximum safe temperature for N-oxide separation?

A: There is no universal "safe" temperature, but the Cope elimination is significantly accelerated above 40°C .

-

Mechanism: The Cope elimination requires a syn-periplanar geometry and heat to proceed via a 5-membered cyclic transition state [1, 2].

-

Recommendation: Set initial method development temperature to 25°C - 30°C .

Q: How do I confirm if the degradation is happening on the column?

A: Perform a Temperature Screening Study . If the ratio of the N-oxide to the parent amine (or degradation products) changes as a function of column temperature, the reaction is occurring on-column.

Protocol: Temperature Screening

-

Prepare a standard of the N-oxide (avoiding the parent amine if possible).

-

Inject at 20°C, 30°C, 40°C, and 50°C keeping all other parameters constant.

-

Plot the Area Count of the N-oxide vs. Temperature.

| Temperature | N-Oxide Area (%) | Degradant Area (%) | Diagnosis |

| 20°C | 99.5 | 0.5 | Stable |

| 30°C | 99.2 | 0.8 | Acceptable |

| 40°C | 95.0 | 5.0 | Onset of Cope Elimination |

| 50°C | 80.0 | 20.0 | Severe Degradation |

Q: Does pH influence N-oxide stability?

A: Yes. While Cope elimination is thermal, the protonation state of the amine oxide affects its conformation and stability.

-

Insight: N-oxides are generally more stable in acidic mobile phases (pH 2-4) where they may exist in a protonated form, which can inhibit the cyclic transition state required for elimination [3].

-

Warning: Avoid highly basic pH (>8) at elevated temperatures, as this promotes elimination kinetics.

Module 2: LC-MS Interface (In-Source Fragmentation)

Issue: You observe the Parent Amine peak at the retention time of the N-Oxide . This is a classic "Ghost Peak" caused by In-Source Fragmentation (ISF).

Q: Why does my MS spectrum show the parent amine (M-16) at the N-oxide retention time?

A: This is Thermal Deoxygenation . The high temperature of the ESI/APCI source (often 300°C–500°C) or high collision energy in the transport region strips the oxygen atom from the N-oxide [4].

Q: How do I distinguish a real impurity from In-Source Fragmentation?

A: You must decouple the chromatography from the detection.

Protocol: The "Source-Ramp" Validation

-

Fix Chromatography: Keep column temp constant (e.g., 25°C).

-

Vary Source Temp: Inject the sample at Source Temperatures of 200°C, 350°C, and 500°C.

-

Vary Potential: If using ESI, adjust the Fragmentor/Cone Voltage (e.g., 80V vs 130V).

Data Interpretation:

-

Scenario A (Real Impurity): The ratio of Parent Amine Peak to N-Oxide Peak remains constant regardless of source settings.

-

Scenario B (ISF): The Parent Amine signal increases significantly as Source Temperature or Voltage increases.

Q: How do I prevent ISF during routine analysis?

A: Optimize the "Soft" Ionization parameters.

-

Source Temp: Lower to the minimum required for desolvation (e.g., 250°C–300°C instead of 500°C).

-

Cone Voltage/Declustering Potential: Reduce by 20-30% from the auto-tuned value. N-O bonds are weaker than C-C bonds and break easily under potential gradients [5].

Module 3: Troubleshooting Workflow

Use this logic gate to solve N-oxide recovery issues.

Figure 2: Decision tree for isolating the source of degradation.

FAQs: Specific Scenarios

Q: Can I use Gas Chromatography (GC) for N-oxides? A: No. The injection port temperatures (200°C+) will instantly degrade the N-oxide via Cope elimination. You must derivatize the N-oxide (e.g., reduction to amine) or use LC-MS.

Q: I see a peak with [M+H-18] in my MS. Is this the N-oxide? A: Likely no .

-

N-Oxides typically show [M+H-16] (Loss of Oxygen) or [M+H-17] (Loss of OH radical).

-

Hydroxylated Metabolites typically show [M+H-18] (Loss of Water) [6].[1]

-

Action: Use this mass difference to distinguish between N-oxides and their hydroxylated isomers.[2][3]

Q: My N-oxide standard is degrading in the autosampler. What do I do? A: N-oxides can be light-sensitive and thermally unstable even at ambient temperatures over long runs.

-

Thermostat: Set autosampler to 4°C .

-

Solvent: Avoid protic solvents (methanol) if possible in the diluent; Acetonitrile is often more inert.

-

Amber Glass: Always use amber vials to prevent photo-initiated rearrangement (Meisenheimer rearrangement).

References

-

Cope, A. C., & LeBel, N. A. (1960). Amine Oxides.[4][5][6][7][8] VII. The Thermal Decomposition of the N-Oxides of N-Methylazacycloalkanes. Journal of the American Chemical Society.[5][6]

-

J&K Scientific. (2025). Cope Elimination Reaction Mechanism and Applications. JK-Sci Technical Resources.

-

Chowdhury, S. K., et al. (2010). Strategies for the differentiation of N-oxides and hydroxylated metabolites by LC-MS. Journal of Pharmaceutical and Biomedical Analysis.

-

Ramanathan, R., et al. (2000).[2] Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Analytical Chemistry.

-

USP. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. USP Technical Guides.

-

Ma, S., & Chowdhury, S. K. (2011). Discrimination of N-oxides from hydroxylated compounds by LC/MS. Current Drug Metabolism.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. proprep.com [proprep.com]

- 5. Cope_reaction [chemeurope.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Chromatographic Resolution of Dihydroergotamine and its N-Oxide

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid widely used in the treatment of migraines. During its synthesis, storage, or metabolism, various related substances can be formed, including the Dihydroergotamine N-oxide. Due to their structural similarity, the co-elution of DHE and its N-oxide presents a significant analytical challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). This technical guide provides a comprehensive approach to understanding and resolving this co-elution issue, ensuring accurate quantification and robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why do Dihydroergotamine (DHE) and its N-oxide co-elute in RP-HPLC?

A1: The co-elution of DHE and its N-oxide is primarily due to their very similar chemical structures. Both molecules share the same fundamental ergot alkaloid framework. The only difference is the presence of an oxygen atom on one of the tertiary amine nitrogens in the N-oxide. This subtle change is often insufficient to provide adequate selectivity for separation under typical reversed-phase conditions (e.g., neutral or slightly acidic pH) where both compounds are largely protonated and exhibit similar hydrophobicity.

Q2: What is the key chemical difference that can be exploited for their separation?

Q3: How does the difference in pKa help in their HPLC separation?

A3: By manipulating the pH of the mobile phase, we can selectively alter the ionization state of DHE and its N-oxide. In reversed-phase chromatography, the retention of ionizable compounds is highly dependent on their charge. The neutral, unionized form of a compound is more hydrophobic and, therefore, more strongly retained on a nonpolar stationary phase (like C18) than its charged, ionized counterpart[3][4]. By adjusting the mobile phase pH to be between the pKa values of the two compounds, we can ensure that one compound is predominantly in its neutral form while the other is ionized, thus maximizing the difference in their retention times.

Troubleshooting Guide: Resolving Co-elution

This guide presents a systematic approach to developing an HPLC method for the successful separation of Dihydroergotamine and its N-oxide.

Step 1: Understanding the Analyte Properties

Before embarking on method development, it is crucial to understand the key physicochemical properties of the compounds of interest.

| Property | Dihydroergotamine (DHE) | Dihydroergotamine N-Oxide | Rationale for Separation |

| Molecular Weight | 583.7 g/mol [5] | 599.7 g/mol | Minimal difference; unlikely to be the primary basis for separation. |

| Structure | Ergot alkaloid with a tertiary amine. | DHE with an oxygen atom on a tertiary amine nitrogen. | High structural similarity leads to co-elution under generic conditions. |

| pKa | ~6.35[1] | Estimated ~4.5 (for the N-oxide group) | Key Differentiator. Allows for selective ionization control via mobile phase pH. |

| Polarity | Basic, moderately polar. | More polar than DHE due to the N-oxide group.[2] | The N-oxide is expected to elute earlier in reversed-phase chromatography if both are in the same ionization state. |

Step 2: The Strategic Importance of Mobile Phase pH

The significant difference in pKa between DHE and its N-oxide is the most powerful tool for achieving separation. The following diagram illustrates the relationship between pH, ionization state, and expected retention behavior in RP-HPLC.

Caption: Impact of mobile phase pH on the ionization and retention of DHE and its N-oxide.

Based on this principle, a high pH mobile phase is the most logical starting point for method development. At a pH above 7, both the DHE and the N-oxide will be in their neutral, un-ionized forms. However, the inherent polarity of the N-oxide group will cause it to be less retained on a C18 column compared to the less polar DHE. Some literature suggests that a high pH mobile phase using ammonia has been successful for separating DHE and its degradants[6].

Step 3: Experimental Protocol - Starting HPLC Conditions

The following method is a robust starting point for the separation of Dihydroergotamine and its N-oxide. Method validation should be performed according to ICH Q2(R2) guidelines[7].

| Parameter | Recommended Condition | Rationale & Expertise |

| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard C18 column provides a good balance of efficiency and backpressure. A smaller particle size can be used for higher efficiency if needed. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0 with Ammonium Hydroxide | A high pH mobile phase ensures both analytes are in their neutral forms. Ammonium bicarbonate is a volatile buffer, making it compatible with mass spectrometry (MS) detection if required. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |

| Gradient | 20% to 60% B over 20 minutes | A broad gradient is a good starting point to ensure elution of both compounds and to assess the presence of other related substances. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Temperature control is crucial for reproducible retention times. 30 °C is a good starting point to ensure good peak shape. |

| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm) | DHE has a UV absorbance maximum around 280 nm. Fluorescence detection offers higher sensitivity and selectivity for ergot alkaloids. |

| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector sensitivity. |

Step 4: Method Optimization - A Systematic Approach

If the initial conditions do not provide baseline separation, a systematic approach to optimization is required. The following workflow can be used:

Caption: Systematic workflow for HPLC method optimization.

Detailed Optimization Steps:

-

Fine-Tuning Mobile Phase pH: Even small adjustments to the pH (e.g., in 0.2 unit increments from 8.5 to 9.5) can have a significant impact on the retention of DHE as it approaches its pKa. This is often the most effective first step in optimization.

-

Adjusting the Gradient Slope: If the peaks are partially resolved, making the gradient shallower (e.g., a smaller %B change per minute) will increase the separation between them.

-

Changing the Organic Modifier: If altering the pH and gradient does not provide sufficient selectivity, changing the organic modifier from acetonitrile to methanol can alter the elution order or improve resolution due to different analyte-solvent interactions.

-

Exploring Alternative Column Chemistries: If co-elution persists, a column with a different stationary phase, such as a Phenyl-Hexyl phase, may offer alternative selectivity through pi-pi interactions with the aromatic rings of the analytes.

Conclusion

The successful separation of Dihydroergotamine and its N-oxide is a clear example of how a fundamental understanding of analyte chemistry, particularly pKa, can be leveraged to overcome challenging co-elution problems in HPLC. By strategically manipulating the mobile phase pH to control the ionization state of the analytes, a robust and reproducible separation can be achieved. This guide provides a comprehensive framework for method development and troubleshooting, enabling researchers to ensure the accuracy and integrity of their analytical results.

References

-

Moravek. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

PubChem. Dihydroergotamine. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. Dihydroergotamine. Retrieved from [Link]

-

U.S. Food and Drug Administration. ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Veeprho. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

-

AKJournals. Isolation and characterization of major degradants in dihydroergotamine injection. Retrieved from [Link]

-

Wikipedia. Amine oxide. Retrieved from [Link]

Sources

- 1. sterimaxinc.com [sterimaxinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. moravek.com [moravek.com]

- 4. veeprho.com [veeprho.com]

- 5. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Dihydroethidium (DHE) Fluorescence Detection

Welcome to the technical support center for dihydroethidium (DHE) fluorescence detection of superoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining robust and reproducible results. My aim is to move beyond simple protocol steps and delve into the underlying principles to empower you to make informed decisions during your experiments.

Understanding the Chemistry: The Key to Accurate Detection

Dihydroethidium (DHE) is a widely used probe for detecting intracellular superoxide (O₂•⁻). The core principle of this assay lies in the oxidation of DHE by superoxide to form a fluorescent product, 2-hydroxyethidium (2-OH-E⁺), which intercalates with DNA and emits a red fluorescence.[1][2] However, DHE can also be oxidized by other reactive oxygen species (ROS) to form ethidium (E⁺), a compound with a similar fluorescence spectrum that can be a significant source of background noise and lead to misinterpretation of results.[1][3] Understanding this fundamental chemistry is the first step in troubleshooting and optimizing your DHE-based assays.

dot graph DHE_Oxidation_Pathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} Caption: DHE oxidation pathways leading to specific and non-specific fluorescent products.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between 2-hydroxyethidium (2-OH-E⁺) and ethidium (E⁺)?

A1: The key distinction lies in their specificity as markers for superoxide production.

-

2-Hydroxyethidium (2-OH-E⁺): This is the product of the specific reaction between DHE and superoxide (O₂•⁻).[2] Its presence is a more reliable indicator of superoxide levels in your sample.

-

Ethidium (E⁺): This is formed through the non-specific oxidation of DHE by other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[1][3] High levels of E⁺ can create significant background fluorescence and confound the interpretation of superoxide-specific signals.

It is crucial to use imaging systems and analytical methods, such as HPLC, that can differentiate between these two fluorophores to ensure the accuracy of your results.[2][4]

Q2: What are the optimal excitation and emission wavelengths for detecting the superoxide-specific 2-OH-E⁺ signal?

A2: While the fluorescence spectra of 2-OH-E⁺ and E⁺ are similar, there are subtle differences that can be exploited to enhance specificity.

| Fluorophore | Excitation Peak(s) | Emission Peak |

| 2-Hydroxyethidium (2-OH-E⁺) | ~396 nm and ~500 nm | ~580 nm |

| Ethidium (E⁺) | ~480-530 nm | ~590-620 nm |

To specifically measure the superoxide-dependent signal, it is recommended to use an excitation wavelength around 480-500 nm and collect emission at approximately 570-580 nm .[4][8][9] Some advanced techniques also utilize the unique excitation peak of 2-OH-E⁺ at 396 nm for more specific detection.[7]

Troubleshooting Guide: Reducing Background Noise

High background fluorescence is one of the most common challenges in DHE-based assays. Here's a breakdown of potential causes and actionable solutions.

Issue 1: High background fluorescence in my negative control or untreated cells.

This indicates non-specific DHE oxidation or cellular autofluorescence.

Root Cause Analysis and Solutions:

-

Cellular Autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH, riboflavin, and collagen.[10] This is often more pronounced in the green spectrum but can bleed into the red channel.

-

Solution:

-

Image an unstained control: Before any experiment, image a sample of your cells without any DHE to determine their intrinsic autofluorescence.[11]

-

Use appropriate filters: Employ high-quality, narrow-bandpass filters to minimize the detection of autofluorescence.

-

Spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the specific DHE signal from the autofluorescence signature.

-

Consider a different medium: Some components in cell culture media, like phenol red and serum, can be fluorescent.[12] For imaging, switch to a phenol red-free and, if possible, serum-free medium or a balanced salt solution like PBS.[12]

-

-

dot graph Autofluorescence_Mitigation { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for addressing cellular autofluorescence.

-

Non-specific DHE Oxidation: DHE can be oxidized by factors other than superoxide, leading to the formation of ethidium (E⁺).

-

Solution:

-

Optimize DHE Concentration: High concentrations of DHE can lead to auto-oxidation and increased background. Titrate your DHE concentration to find the lowest effective concentration that still provides a detectable signal in your positive control. A common starting point is 5-10 µM.[1][13]

-

Minimize Light Exposure: DHE is light-sensitive. Protect your DHE stock solution and stained samples from light at all times to prevent photochemical oxidation.

-

Include a Superoxide Dismutase (SOD) Control: SOD is an enzyme that scavenges superoxide. Pre-incubating your cells with a cell-permeable form of SOD (e.g., PEG-SOD) before adding DHE should significantly reduce the superoxide-specific signal.[8][13] If a high signal persists, it is likely due to non-specific oxidation.

-

-

Issue 2: My positive control shows a weak signal.

A weak signal in your positive control can be due to several factors, from suboptimal staining to instrument settings.

Root Cause Analysis and Solutions:

-

Insufficient DHE Incubation Time or Concentration: The kinetics of DHE uptake and oxidation are critical.

-

Solution:

-

Optimize Incubation Time: The optimal incubation time can vary between cell types. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the point of maximal signal-to-noise ratio.[6][14]

-

Re-evaluate DHE Concentration: While high concentrations can increase background, a concentration that is too low will result in a weak signal. Ensure you are using an appropriate concentration for your cell type and experimental conditions.

-

-

-

Instrument Settings Not Optimized: Incorrect microscope or flow cytometer settings can lead to poor signal detection.

-

Solution:

-

Check Laser Power and Detector Gain: Ensure that the laser power is sufficient to excite the fluorophore without causing photobleaching and that the detector gain is set appropriately to capture the emission.

-

Verify Filter Sets: Confirm that you are using the correct filter sets for 2-OH-E⁺ detection (see FAQ 2).

-

-

-

Ineffective Positive Control: The agent used to induce superoxide production may not be working effectively.

-

Solution:

-

Use a Reliable Positive Control: Antimycin A is a commonly used positive control for inducing mitochondrial superoxide production.[15] Ensure it is used at an effective concentration.

-

Confirm Cell Health: Ensure your cells are healthy and responsive before inducing oxidative stress.

-

-

Issue 3: High variability between replicate wells/samples.

Inconsistent results can undermine the reliability of your data.

Root Cause Analysis and Solutions:

-

Inconsistent Cell Seeding: Uneven cell density will lead to variable DHE staining.

-

Solution: Ensure a homogenous single-cell suspension before seeding and allow cells to adhere and distribute evenly before treatment.

-

-

Variable Incubation Times: Staggering the addition and removal of DHE and treatment compounds can lead to differences in reaction times.

-

Solution: Use a multichannel pipette or automated liquid handling system to ensure consistent timing across all wells.[1]

-

-

Photobleaching: Excessive exposure to the excitation light source during imaging can quench the fluorescent signal.

-

Solution:

-

Minimize Exposure Time: Use the lowest possible laser power and shortest exposure time that provides a good signal.

-

Use an Anti-fade Mounting Medium: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent.

-

-

Experimental Protocols

Protocol 1: General DHE Staining for Adherent Cells

-

Cell Culture: Seed cells in a suitable plate (e.g., 96-well black-walled, clear-bottom plate for fluorescence microscopy) and culture until they reach the desired confluency.

-

Prepare DHE Working Solution: Prepare a fresh 5-10 µM DHE working solution in pre-warmed, serum-free medium or PBS. Protect from light.

-

Cell Washing: Gently wash the cells twice with warm PBS to remove any residual medium.[1][6]

-

DHE Incubation: Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[1][6]

-

Washing: Gently wash the cells three times with warm PBS to remove excess DHE.[1]

-

Imaging: Immediately image the cells using appropriate filter sets for 2-OH-E⁺ (e.g., Ex: 488 nm, Em: 570-590 nm).

Protocol 2: Incorporating Controls for a Robust Assay

-

Negative Control (Unstained): Cells that have not been treated with DHE. This is to assess autofluorescence.

-